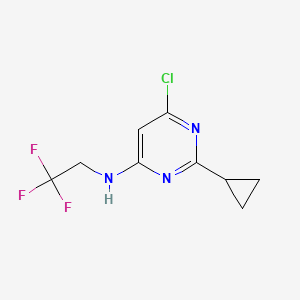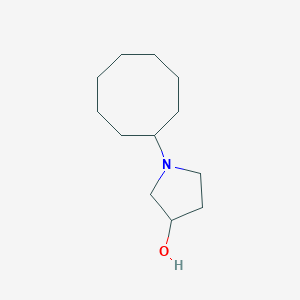
6-chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Autophagy Flux Assay
This compound may be used in autophagy flux assays . Autophagy is a cellular process that degrades damaged proteins and organelles to maintain cellular homeostasis. The compound could potentially be used to study the process of autophagy and its role in various diseases.
Fungicidal Activity
Pyrimidinamine derivatives, such as this compound, have been found to have outstanding fungicidal activity . They are considered promising agricultural compounds due to their unique mode of action, which differs from other fungicides. This compound could potentially be used in the development of new fungicides.
Metabolism in Plants and Animals
The compound undergoes metabolism in plants and animals to form other compounds . This property could be useful in studying metabolic pathways and understanding how the compound interacts with biological systems.
Synthetic Protocols
The trifluoroethyl group in this compound is of interest in synthetic protocols . Several research groups have created new synthetic protocols for -CF3-containing compounds that perform a wide range of biological and chemical functions.
Chemical Synthesis
This compound could be used in chemical synthesis . Its unique structure and properties could make it a valuable building block in the synthesis of complex molecules.
Research Use
The compound is available for research use . It belongs to the class of pyrimidine derivatives and could be used in a variety of research applications, including the study of its properties and potential uses.
Mécanisme D'action
Target of Action
The primary target of 6-chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is the Tetranychus urticae , a species of mite . This compound exhibits excellent acaricidal activity, making it an effective pesticide .
Mode of Action
It is known that the compound exhibits excellent acaricidal activity, suggesting that it interacts with its targets in a way that is lethal to the mites .
Biochemical Pathways
The compound’s acaricidal activity suggests that it disrupts essential biological processes in the mites, leading to their death .
Pharmacokinetics
It is known that fluoroalkyl sulfur groups, such as trifluoroethyl sulfur, can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that the compound may have good bioavailability.
Result of Action
The result of the action of 6-chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is the death of the mites. The compound exhibits excellent acaricidal activity, with LC50 values of 0.19 mg/L against Tetranychus urticae . This is comparable to the commercial acaricide cyenopyrafen .
Action Environment
The environment can influence the action, efficacy, and stability of 6-chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine. It is known, though, that unrestricted use of existing insecticides can lead to serious pesticide resistance , suggesting that the effectiveness of this compound could be influenced by the presence of resistant mites in the environment.
Propriétés
IUPAC Name |
6-chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3/c10-6-3-7(14-4-9(11,12)13)16-8(15-6)5-1-2-5/h3,5H,1-2,4H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBDBZPOBXLEBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1493012.png)
![7-(azidomethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493017.png)
![5-(Prop-2-yn-1-yl)-2-(thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1493019.png)

![7-(azidomethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493021.png)
![7-(azidomethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493022.png)
![(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1493026.png)
![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1493027.png)
![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1493028.png)
![7-(azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493030.png)
![2-Ethyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1493031.png)
![7-(chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493032.png)
![6-cyclopropyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493033.png)
![7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493034.png)